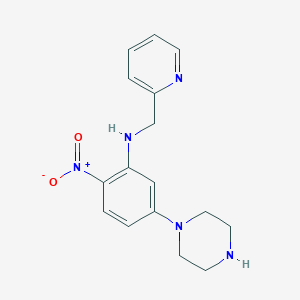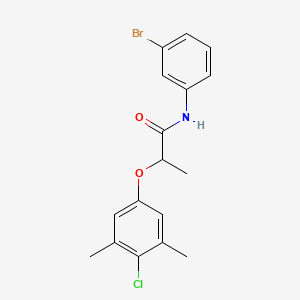
N'-(4,6-dimethyl-2-pyrimidinyl)-N,N-diethyl-1,2-ethanediamine hydrochloride
Overview
Description
N'-(4,6-dimethyl-2-pyrimidinyl)-N,N-diethyl-1,2-ethanediamine hydrochloride, commonly known as Pyrimethamine, is a medication used in the prevention and treatment of malaria. It belongs to the class of drugs known as antifolates, which inhibit the growth of the malaria parasite by blocking the synthesis of folate, a necessary nutrient for the parasite's survival. Pyrimethamine has been used for over 50 years and is still a widely used drug for the treatment of malaria.
Mechanism of Action
Pyrimethamine works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is necessary for the synthesis of folate. Folate is essential for the survival of the malaria parasite, and by blocking its synthesis, Pyrimethamine effectively kills the parasite.
Biochemical and Physiological Effects:
Pyrimethamine has been shown to have a variety of biochemical and physiological effects. In addition to its antimalarial activity, Pyrimethamine has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects and to reduce the production of cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of Pyrimethamine is its well-established safety profile. It has been used for over 50 years and is generally well-tolerated. Additionally, Pyrimethamine is relatively inexpensive and widely available. One limitation of Pyrimethamine is the potential for resistance development, which can limit its effectiveness in the treatment of malaria.
Future Directions
Future research on Pyrimethamine may focus on developing new combination therapies to increase its effectiveness and reduce the risk of resistance development. Additionally, Pyrimethamine may be studied for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, research may focus on developing new formulations of Pyrimethamine to improve its efficacy and reduce the risk of side effects.
Scientific Research Applications
Pyrimethamine has been extensively studied for its effectiveness in the treatment of malaria. It has been shown to be effective against both chloroquine-resistant and chloroquine-sensitive strains of the malaria parasite. Pyrimethamine is often used in combination with other antimalarial drugs to increase its efficacy and reduce the risk of resistance development.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-diethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4.ClH/c1-5-16(6-2)8-7-13-12-14-10(3)9-11(4)15-12;/h9H,5-8H2,1-4H3,(H,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNIGABQPUGRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=CC(=N1)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-N',N'-diethylethane-1,2-diamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4178014.png)
![1-[(4-chlorophenyl)(phenyl)methyl]-4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B4178022.png)
![methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4178027.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4178030.png)
![2-{[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4178037.png)
![2-{3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4178038.png)

![1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione](/img/structure/B4178043.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4178080.png)
![5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4178084.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(methylthio)propanamide](/img/structure/B4178092.png)
![1-benzyl-5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4178093.png)
